L-Enantiomer Displays 20-Fold Higher ODC Affinity Than D-Enantiomer in Racemic Eflornithine Hydrochloride Hydrate
Racemic eflornithine hydrochloride hydrate (CAS 96020-91-6) contains equal proportions of D- and L-enantiomers, which exhibit markedly different potencies against the target enzyme ornithine decarboxylase (ODC). The L-enantiomer (L-eflornithine, CAS 69955-42-6) demonstrates up to 20-fold higher affinity for ODC compared to the D-enantiomer, with a KD of 1.3±0.3 μM and Kinact of 0.15±0.03 min⁻¹ for L-eflornithine . This stereoselectivity has direct translational implications: a 2025 pharmacokinetic modeling study integrating enantiospecific clinical data demonstrated that L-eflornithine exhibits greater in vitro antitrypanosomal potency than D-eflornithine, and oral L-eflornithine monotherapy at 750 mg/kg/day administered four to twelve times daily would be required to achieve efficacious cerebrospinal fluid exposures [1]. The plasma concentrations of L-eflornithine in late-stage HAT patients were on average 52% (95% CI, 51-54%) of D-enantiomer concentrations following oral racemic eflornithine administration, indicating differential enantiomer pharmacokinetics [2].
| Evidence Dimension | ODC enzyme affinity (KD) and inactivation rate (Kinact) |
|---|---|
| Target Compound Data | L-eflornithine: KD = 1.3±0.3 μM; Kinact = 0.15±0.03 min⁻¹ |
| Comparator Or Baseline | D-eflornithine: KD approximately 20-fold higher (estimated ~26 μM from fold-difference) |
| Quantified Difference | 20-fold higher affinity for L-enantiomer versus D-enantiomer |
| Conditions | In vitro ODC enzyme inhibition assay; purified ornithine decarboxylase |
Why This Matters
Procurement decisions between racemic eflornithine hydrochloride hydrate (CAS 96020-91-6) and enantiopure L-eflornithine (CAS 69955-42-6) must account for this 20-fold potency differential, as dose-response relationships and in vivo efficacy predictions differ substantially between the two forms.
- [1] Boberg M, Na-Bangchang K, Ashton M, Jansson-Löfmark R. Pharmacokinetics of Racemic Eflornithine in Human Plasma and Cerebrospinal Fluid: Clinical Perspectives for L-eflornithine Against Human African Trypanosomiasis. AAPS J. 2025;27(6):139. doi:10.1208/s12248-025-01123-9 View Source
- [2] Jansson-Löfmark R, Na-Bangchang K, Björkman S, Doua F, Ashton M. Enantiospecific Reassessment of the Pharmacokinetics and Pharmacodynamics of Oral Eflornithine against Late-Stage Trypanosoma brucei gambiense Sleeping Sickness. Antimicrob Agents Chemother. 2015;59(2):1299-1307. doi:10.1128/AAC.04135-14 View Source
